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Compound of Interest

Compound Name: Sofosbuvir impurity A

Cat. No.: B10800370

A detailed comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-
HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the accurate
determination of impurities in Sofosbuvir, a key antiviral agent.

This guide provides a comprehensive overview and comparison of various analytical methods
for the quantification of impurities in Sofosbuvir. The information is intended for researchers,
scientists, and drug development professionals working on the quality control and stability
testing of this critical pharmaceutical ingredient. The comparison focuses on key performance
indicators and experimental parameters to aid in the selection of the most suitable method for
specific analytical needs.

Performance Comparison of Analytical Methods

The following table summarizes the key validation parameters for different analytical methods
used for the determination of Sofosbuvir and its impurities. This allows for a direct comparison
of their performance characteristics.
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Parameter

RP-HPLC Method
1[1][2]

RP-HPLC Method
2[3]

UPLC Method[4][5]

Stationary Phase

Agilent Eclipse XDB-
C18 (4.6 x 250 mm, 5

um)[1][2]

Waters X-bridge C18
(150 mm x 4.6 mm,
3.5 um)[3]

X-Bridge BEH C18
(100 x 4.6) mm 2.5
u[4] / phenomenex
kinetex 2.6 um C18
100 A[5]

0.1% trifluoroacetic

A: 0.6% Trifluoroacetic
acid in water (pH
2.2):Acetonitrile (95:5

A: 0.1% ortho-

) acid in phosphoric acid in
Mobile Phase o viv), B:
water:acetonitrile water, B: Methanol
Water:Methanol:Aceto
(50:50 viv)[1][2] o (40:60 viv)[5]
nitrile (20:30:50 v/v/iv)
[3]
Flow Rate 1.0 mL/min 1.0 mL/min[3] 1.0 mL/min[5]
) 263 nm (for
Detection Wavelength 260 nm[1][2] ] 260 nm[5]
Sofosbuvir)[3]
Retention Time ) ) N
) 3.674 min[1] ~46 min[3] Not specified
(Sofosbuvir)
Retention Time 5.704 min (phosphoryl - -
] ) ] Not specified Not specified
(Impurity) impurity)[1]
Linearity Range -
160-480 pg/ml[1] Not specified 1-20 pg/mL][5]

(Sofosbuvir)

Linearity Range

10-30 pg/ml

LOQ - 150 % of target

concentration (Methyl

hosphoryl impurit Not specified
(Impurity) :rl)] phoryl impurity) Uridine and Impurity P
at RRT 0.39)[3]
0.01% (0.04 pg) for
Limit of Detection Sofosbuvir, 0.03% - -
Not specified Not specified
(LOD) (0.12 ug) for
impurity[1]
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0.50% (0.125 pg) for
Limit of Quantification Sofosbuvir, 1.50%
(LOQ) (0.375 pg) for

impurity[1]

Not specified Not specified

Experimental Protocols
RP-HPLC Method 1

o Chromatographic System: Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 um).[1][2]

o Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v) was
used in an isocratic elution mode.[1][2]

e Flow Rate: 1.0 mL/min.
o Detection: UV detection at 260 nm.[1][2]

o Sample Preparation: Standard solutions were prepared by dissolving 400 mg of Sofosbuvir
and 25 mg of the phosphoryl impurity in 100 ml of a water:acetonitrile (50:50) diluent. A5 ml
aliquot of this solution was further diluted to 50 ml with the same diluent.[2] For the test
solution, 650 mg of the Sovaldi formulation was dissolved in 100 ml of the diluent, and a 5 mi
aliquot was diluted to 50 ml.[2]

RP-HPLC Method 2

e Chromatographic System: Waters X-bridge C18 column (150 mm x 4.6 mm, 3.5 pm).[3]

o Mobile Phase: A gradient elution was performed using Mobile Phase A (a buffer solution of
0.6% trifluoroacetic acid in water adjusted to pH 2.2 mixed with acetonitrile in a 95:5 v/v
ratio) and Mobile Phase B (a mixture of purified water, methanol, and acetonitrile in a
20:30:50 v/viv ratio).[3]

e Flow Rate: 1.0 mL/min.[3]

o Detection: Dual wavelength detection at 263 nm for Sofosbuvir and 320 nm for Velpatasvir.

[3]
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o Sample Preparation: A powdered sample of tablets equivalent to 100 mg of Sofosbuvir was
sonicated in a 50 mL volumetric flask with 5 mL of acetonitrile, followed by the addition of 30
mL of diluent and further sonication.[3]

UPLC Method

o Chromatographic System: A phenomenex kinetex 2.6 um C18 100 A column was used.[5]

o Mobile Phase: A filtered and degassed mixture of 0.1% ortho-phosphoric acid in water and
methanol (40:60 v/v) adjusted to pH 3.5 was used.[5]

e Flow Rate: 1.0 mL/min.[5]
o Detection: UV detection at 260 nm.[5]

o Forced Degradation Studies: Sofosbuvir was subjected to stress conditions including acidic,
basic, and oxidative degradation to assess the stability-indicating nature of the method.[5]

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical
methods, ensuring consistency and reliability of results between different analytical procedures.
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Define Acceptance Criteria

Primary Analytical Method (e.g., HPLC) Alternative Analytical Method (e.g., UPLC)

Prepare Identical Sample Sets

Analyze Samples with Method A Analyze Samples with Method B

Compare Results Statistically
(e.g., t-test, F-test)

Evaluate Against Acceptance Criteria

Methods are Interchangeable Investigate Discrepancies

Click to download full resolution via product page

Caption: Workflow for cross-validation of two analytical methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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